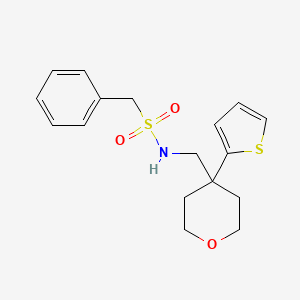

![molecular formula C29H30N6O2S B2499092 5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893277-36-6](/img/structure/B2499092.png)

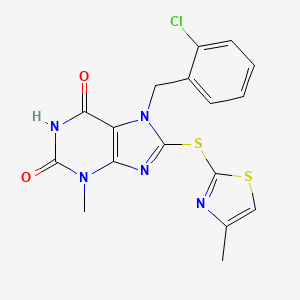

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives often involves multi-step chemical reactions starting from quinazolinones or related heterocyclic compounds. A common approach includes the cyclization of 3-amino-1,2,4-triazoles with various aldehydes or ketones, followed by further modifications such as alkylation, acylation, or sulfonylation to introduce specific functional groups, including piperazine moieties (Alagarsamy, Shankar, & Murugesan, 2008). These synthetic routes allow for the generation of a diverse array of derivatives, showcasing the versatility of triazoloquinazolines as a scaffold for medicinal chemistry exploration.

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by a fused triazole and quinazoline ring system, which can be further substituted with various functional groups to modulate the compound's chemical and biological properties. Advanced techniques such as NMR, X-ray crystallography, and mass spectrometry are employed to elucidate these structures, confirming the presence of the triazoloquinazoline core and its substituents (Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).

Chemical Reactions and Properties

Triazoloquinazolines undergo various chemical reactions, including nitrosation, cyclization, and interactions with nucleophiles, leading to the formation of novel compounds with potentially unique biological activities. These reactions are often regioselective, allowing for the targeted synthesis of derivatives with desired structural features (Kholodnyak, Voskoboynik, Kovalenko, Sergeieva, Okovytyy, Shishkina, 2016).

Physical Properties Analysis

The physical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are crucial for their formulation and application in research and development. These properties are influenced by the molecule's structure, particularly by the nature and position of its substituents. Quality control methods for these compounds often include assessments of their physical characteristics to ensure consistency and purity (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Chemical Properties Analysis

The chemical properties of triazoloquinazolines, including their reactivity, stability under various conditions, and interactions with biological targets, are central to their function as pharmacological agents. Studies have shown that modifications to the triazoloquinazoline scaffold can significantly impact these properties, leading to compounds with high specificity and affinity for certain receptors or enzymes (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).

Scientific Research Applications

Synthesis and Characterization

The development of quality control methods for substances related to triazoloquinazoline derivatives, particularly focusing on antimalarial agents, indicates the importance of these compounds in therapeutic applications. Such methodologies include description, solubility, identification through spectroscopy, and purity assessments, illustrating the compound's potential in drug development and quality assurance processes (Danylchenko et al., 2018).

properties

IUPAC Name |

5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O2S/c1-19-9-10-21(3)26(17-19)33-13-15-34(16-14-33)27-24-7-5-6-8-25(24)35-28(30-27)29(31-32-35)38(36,37)23-12-11-20(2)22(4)18-23/h5-12,17-18H,13-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSGQSVCUOUPJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC(=C(C=C6)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

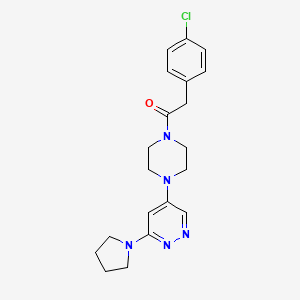

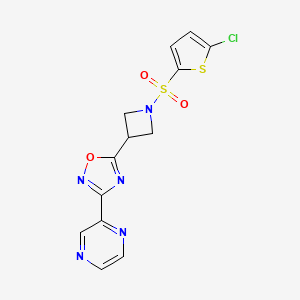

![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)

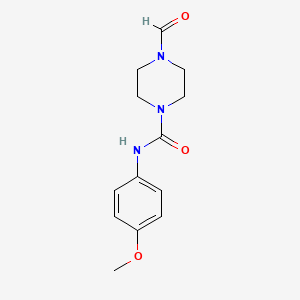

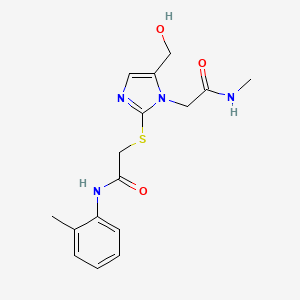

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)

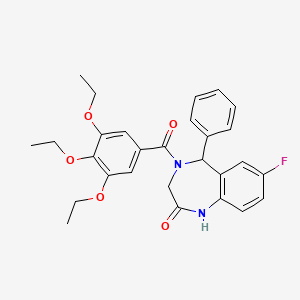

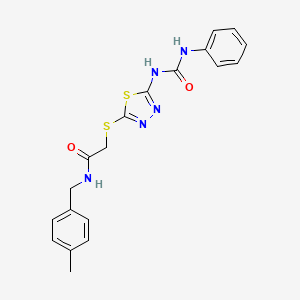

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2499018.png)

![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)

![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)